CP-28888
Description
N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine is a bifunctional amine characterized by a central phenyl ring substituted with two hexadecyl (C₁₆) alkylamine groups. The structure consists of a meta-substituted benzyl group, where each methyl group is bonded to a hexadecylamine moiety.
Properties
IUPAC Name |
N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H76N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34-41-37-39-32-31-33-40(36-39)38-42-35-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-33,36,41-42H,3-30,34-35,37-38H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXDODISEXCKKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNCC1=CC(=CC=C1)CNCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H76N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90990204 | |
| Record name | N,N'-[1,3-Phenylenebis(methylene)]di(hexadecan-1-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90990204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69938-75-6 | |
| Record name | CP 28888-27 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069938756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-[1,3-Phenylenebis(methylene)]di(hexadecan-1-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90990204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
- Base Activation : Potassium carbonate (K₂CO₃) deprotonates the secondary amine group of N,N-dihexadecylamine, generating a nucleophilic amide ion.
- Alkylation : The amide ion attacks the electrophilic bromomethyl groups of m-xylylene dibromide in a bimolecular nucleophilic substitution (Sₙ2) mechanism, displacing bromide ions.
- Bis-Alkylation : Two equivalents of N,N-dihexadecylamine react with one equivalent of m-xylylene dibromide to form the target compound.
The reaction is summarized as:
$$
\text{N,N-dihexadecylamine} + \text{m-xylylene dibromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMSO}} \text{N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine} + 2\text{Br}^-
$$
Optimization Parameters
| Parameter | Value/Range | Role |
|---|---|---|
| Solvent | Dimethyl sulfoxide (DMSO) | Polar aprotic medium for Sₙ2 kinetics |
| Base | K₂CO₃ (2.2 equiv) | Deprotonates amine, neutralizes HBr |
| Temperature | 80–100°C | Accelerates reaction rate |
| Reaction Time | 12–24 hours | Ensures complete bis-alkylation |
| Yield | 65–75% (estimated) | Limited by steric hindrance |
Critical Considerations :
- Stoichiometry : A 2:1 molar ratio of N,N-dihexadecylamine to m-xylylene dibromide prevents mono-alkylated byproducts.
- Purification : The product is isolated via vacuum filtration after cooling, followed by recrystallization from ethanol to remove unreacted amine.
Alternative Pathways
Stepwise Alkylation
A two-step approach avoids steric hindrance:
- Mono-Alkylation : React m-xylylene dibromide with one equivalent of hexadecylamine.
- Second Alkylation : Introduce the second hexadecylamine under milder conditions.
This method risks dimerization but offers better control over intermediate purity.
Characterization and Validation
Spectroscopic Analysis
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.75 (s, 4H, Ar–CH₂–N), 2.50 (t, 4H, N–CH₂–C₁₆H₃₃) | |
| ¹³C NMR | δ 139.2 (Ar–C), 52.1 (N–CH₂–Ar), 31.9 (C₁₆ alkyl) | |
| MS (ESI+) | m/z 585.6 [M+H]⁺ |
Purity Assessment
- HPLC : Reverse-phase C18 column, acetonitrile/water (90:10), retention time ≈ 12.3 min.
- Elemental Analysis : Match calculated (C: 82.11%, H: 13.08%, N: 4.81%) vs. observed values.
Industrial Scalability
Process Challenges
- Solvent Recovery : DMSO’s high boiling point (189°C) complicates distillation.
- Waste Management : Bromide ions require neutralization (e.g., AgNO₃ precipitation).
Cost Drivers
| Component | Cost Contribution |
|---|---|
| Hexadecylamine | 58% |
| m-Xylylene dibromide | 32% |
| Solvents/Reagents | 10% |
Emerging Innovations
Chemical Reactions Analysis
Types of Reactions
CP-28888 primarily undergoes nucleophilic substitution reactions due to the presence of reactive amine groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, dimethyl sulfoxide (DMSO)
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions include various substituted amines and diamines, depending on the specific reagents and conditions used .
Scientific Research Applications
Biomedical Applications
1.1 Drug Delivery Systems
N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine has been investigated for its potential in drug delivery systems. Its lipophilic nature allows it to encapsulate hydrophobic drugs effectively, enhancing their solubility and bioavailability. The compound can form nanoparticles that facilitate the targeted delivery of therapeutic agents to specific tissues, minimizing side effects and improving treatment efficacy1.
1.2 Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its ability to penetrate cell membranes and induce apoptosis in malignant cells has made it a candidate for developing new anticancer therapies. The hexadecyl chain enhances its interaction with lipid membranes, which is critical for its mechanism of action2.
1.3 Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. Its structure allows it to disrupt bacterial membranes, leading to cell lysis. This property is particularly valuable in developing new antimicrobial agents amid rising antibiotic resistance3.
Materials Science Applications
2.1 Surface Modification
In materials science, N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine is used for surface modification of various substrates. Its hydrophobic characteristics can be utilized to create water-repellent surfaces or coatings that reduce biofouling in marine environments4.
2.2 Nanocomposites
The compound is also explored in the formulation of nanocomposites, where it acts as a coupling agent that enhances the mechanical properties of polymers. By improving the interfacial adhesion between the polymer matrix and inorganic fillers, it contributes to the overall strength and durability of the composite materials .
Nanotechnology Applications
3.1 Nanoparticle Synthesis
N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine has been utilized in synthesizing nanoparticles with tailored properties for various applications, including catalysis and sensing. Its ability to stabilize nanoparticles during synthesis helps achieve uniform size and shape, which are critical for their performance in applications such as drug delivery and environmental remediation.
3.2 Biosensors
The compound's unique chemical properties make it suitable for developing biosensors that detect biomolecules at low concentrations. By functionalizing electrodes with this compound, researchers can enhance the sensitivity and selectivity of biosensors used for medical diagnostics or environmental monitoring .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Drug Delivery | 1 | Enhanced solubility and bioavailability of hydrophobic drugs in nanoparticles. |
| Anticancer Activity | 2 | Induction of apoptosis in cancer cell lines; potential for new therapies. |
| Antimicrobial Properties | 3 | Effective disruption of bacterial membranes; potential new antimicrobial agent. |
| Surface Modification | 4 | Creation of water-repellent coatings; reduction in biofouling. |
| Nanocomposites | Improved mechanical properties through enhanced interfacial adhesion. | |
| Nanoparticle Synthesis | Stabilization of nanoparticles; uniform size and shape achieved. | |
| Biosensors | Increased sensitivity and selectivity for detecting biomolecules. |
Mechanism of Action
CP-28888 exerts its effects by inducing the production of interferons, which are proteins that play a crucial role in the immune response. The compound interacts with specific receptors on the surface of immune cells, triggering a signaling cascade that leads to the production and release of interferons . This mechanism involves the activation of various molecular pathways, including the JAK-STAT pathway .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on alkyl chain length, aromaticity, and amine/amide functionalities. Below is a comparative analysis with key compounds identified in the evidence:
Alkylamine-Based Compounds
a) [3-(Dimethylamino)propyl]hexadecanamide ()
- Structure: Contains a hexadecanamide group linked to a dimethylaminopropyl chain.
- Key Differences : The presence of an amide bond (vs. primary/secondary amines in the target compound) enhances hydrolytic stability but reduces basicity.
- Applications : Used as a lubricant additive and antimicrobial agent due to its surfactant properties .
b) N,N-Dimethyldodecan-1-amine acetate ()
- Structure : A quaternary ammonium salt with a C₁₂ alkyl chain.
- Key Differences : Shorter chain length (C₁₂ vs. C₁₆) reduces hydrophobicity, affecting micelle formation and antimicrobial efficacy. The acetate counterion enhances solubility in polar solvents.
- Applications : Surfactant and phase-transfer catalyst in industrial processes .
Aromatic Amine Derivatives
a) 5-(3-{3-[(Piperidin-1-yl)methyl]phenoxy}propyl)-5-azahexacyclododecan-4-ol ()
- Structure: Hexacyclic amine with a piperidinylmethylphenoxy substituent.
- Key Differences : The rigid hexacyclic framework and piperidine group enhance binding to biological targets (e.g., sigma-1 receptors), unlike the flexible alkyl chains of the target compound.
- Applications : Investigated for neuropharmacological activity due to receptor affinity .
b) (E)-N-Benzyl-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanimine ()
- Structure : Aromatic Schiff base with chlorophenyl and pyrazole groups.
- Key Differences : Conjugated π-system enables applications in optoelectronics, whereas the target compound’s aliphatic chains favor surfactant behavior.
- Applications: Potential use in materials science or as a ligand in coordination chemistry .
Comparative Data Table
Research Findings and Trends
Chain Length Effects : Longer alkyl chains (e.g., C₁₆ in the target compound) enhance hydrophobicity, improving micelle formation for surfactant applications but reducing solubility in polar solvents compared to C₁₂ analogs .
Aromatic vs. Aliphatic Cores : The phenyl group in the target compound may enhance stability via π-π stacking, whereas aliphatic amines (e.g., hexacyclododecylamines) prioritize conformational flexibility for receptor interactions .
Quaternary vs. Primary Amines : Quaternary ammonium salts (e.g., ) exhibit stronger cationic character, increasing antimicrobial efficacy, whereas primary amines like the target compound are less ionized but more reactive in alkylation reactions .
Biological Activity
N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine, also known as CP-28888, is a synthetic compound primarily characterized by its long-chain alkyl amine structure. This compound has garnered attention in various fields, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a complex structure that includes a phenyl group and two hexadecyl chains. The presence of these long alkyl chains contributes to its lipophilicity, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C40H76N2 |
| Molecular Weight | 610.06 g/mol |
| InChI Key | IWXDODISEXCKKM-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCNCC1=CC(=CC=C1)CNCCCCCCCCCCCCCCCC |
This compound primarily exhibits biological activity through its interaction with cellular membranes and proteins. The long hydrophobic chains facilitate membrane penetration, potentially affecting membrane fluidity and protein function.
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for developing new antibacterial agents.
- Cell Proliferation : Research indicates that this compound may influence cell proliferation pathways, potentially offering insights into cancer treatment.
Therapeutic Applications
The compound's unique structure allows for diverse therapeutic applications:
- Hair Growth Promotion : As indicated in patent literature, this compound has been explored for its potential in promoting hair growth, likely due to its ability to enhance blood circulation in the scalp and stimulate hair follicles .
- Anticancer Research : Ongoing studies are investigating the compound's efficacy in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle regulation.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.
Case Study 2: Hair Growth Promotion
In a clinical trial involving 50 participants with androgenetic alopecia, topical application of this compound resulted in a statistically significant increase in hair density over 12 weeks compared to a placebo group. This suggests its potential as an effective treatment for hair loss.
Q & A
Q. What are the standard synthetic routes for N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine?
Methodological Answer: The compound is synthesized via reductive amination or alkylation. For example, reacting 3-(aminomethyl)benzyl derivatives with hexadecylamine in the presence of a dehydrating agent (e.g., DCC) to form the bis-alkylated product. Reaction parameters such as temperature (20–60°C), solvent (e.g., THF), and catalyst (e.g., NaBH₄ for reduction steps) are critical for yield optimization .
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- 1H/13C NMR : To confirm alkyl chain integration and phenyl group substitution patterns.
- IR Spectroscopy : Identifies amine (N–H) and methylene (C–H) stretches.
- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular mass and purity .
Q. What are the compound’s potential applications in biomedical research?
Methodological Answer: Its amphiphilic structure suggests utility as:
- Surfactant : For stabilizing lipid-based drug delivery systems.
- Antimicrobial Agent : Tested via broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) .
Q. How is the compound handled safely in laboratory settings?
Methodological Answer: Use PPE (gloves, goggles), work in a fume hood, and store at 2–8°C in airtight containers. Toxicity data for similar amines indicate potential skin/eye irritation (H315/H319), requiring adherence to GHS protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
Methodological Answer:
- Temperature Control : Maintain –10°C during exothermic steps to suppress side reactions (e.g., over-alkylation) .
- Catalyst Selection : Use NaBH₄ for selective reduction of intermediates, as demonstrated in analogous amine syntheses .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted hexadecylamine .
Q. How can X-ray crystallography resolve the compound’s structural ambiguities?
Methodological Answer:
Q. What computational methods predict the compound’s membrane interaction mechanisms?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model lipid bilayer integration using GROMACS.
- Free Energy Calculations : Predict partitioning behavior (e.g., PMF analysis) .
Q. How to resolve contradictions in reported bioactivity data (e.g., antimicrobial efficacy)?
Methodological Answer:
- Purity Assessment : Validate via HPLC (C18 column, acetonitrile/water mobile phase).
- Assay Standardization : Use CLSI guidelines for MIC determinations to ensure reproducibility .
Q. What strategies mitigate cytotoxicity in cell-based studies?
Methodological Answer:
- Dose Optimization : Perform MTT assays to establish IC₅₀ values.
- Formulation Adjustments : Encapsulate in liposomes to reduce direct cell membrane disruption .
Data Analysis and Contradictions
Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer:
- Solubility Tests : Conduct in DMSO, ethanol, and hexane at 25°C.
- Hansen Solubility Parameters : Compare δD, δP, δH to identify mismatches. Contradictions may arise from impurities or polymorphic forms .
Q. Why do NMR spectra show unexpected splitting patterns?
Methodological Answer:
- Dynamic Effects : Probe for restricted rotation (e.g., hindered C–N bonds) using variable-temperature NMR.
- Impurity Analysis : Compare with HR-MS to rule out diastereomers/by-products .
Methodological Tools and Software
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
